N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
N-cyclobutyl-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-6-9(13(2)12-7)10(14)11-8-4-3-5-8/h6,8H,3-5H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGBSASSNPWFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
- N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-thioamide
Uniqueness
N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclobutyl group and carboxamide functionality contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-cyclobutyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for conferring various biological activities. The cyclobutyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets. This compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The aliphatic amide pharmacophore is crucial for this activity, suggesting that modifications to the structure can enhance efficacy against specific pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, resulting in reduced inflammation in various models. For instance, it has shown comparable effects to standard anti-inflammatory drugs like indomethacin in animal models.
Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Comparable to indomethacin | |
| Enzyme inhibition | Modulation of inflammatory enzymes |
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. Results demonstrated a significant reduction in paw edema compared to control groups treated with saline, indicating its potential as an effective anti-inflammatory agent.
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. Results showed that certain modifications increased potency against resistant strains, highlighting the importance of structural optimization in drug development .
Comparison with Similar Compounds
This compound can be compared with other pyrazole derivatives regarding their biological activities:
| Compound | Activity |
|---|---|
| N-cyclobutyl-1,3-dimethyl-1H-pyrazole-3-carboxylic acid | Moderate antimicrobial activity |
| N-cyclobutyl-1,3-dimethyl-1H-pyrazole-3-methanol | Enhanced anti-inflammatory effects |
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
